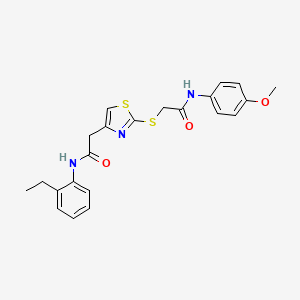

N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Descripción

The compound N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a thiazole core linked to a 2-ethylphenyl group via an acetamide moiety. A thioether bridge connects the thiazole ring to a 2-((4-methoxyphenyl)amino)-2-oxoethyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are common in pharmacologically active molecules.

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-3-15-6-4-5-7-19(15)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-8-10-18(28-2)11-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUJPIISJOBLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O3S

- Molecular Weight : 342.44 g/mol

- CAS Number : Not specified in the provided data.

The compound features a thiazole moiety, known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The thiazole ring's electron-withdrawing properties enhance the compound's ability to interact with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, a related thiazole compound demonstrated an IC50 value of 1.98 µg/mL against cancer cell lines, suggesting that structural elements similar to those in this compound may also confer cytotoxic effects . The presence of the 4-methoxyphenyl group is believed to enhance these properties by facilitating interactions with cellular targets involved in tumor progression.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial activity. For example, certain thiazole-containing compounds have been reported to exhibit comparable effects to standard antibiotics like norfloxacin against various bacterial strains . This suggests potential applications for this compound in treating infections.

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies evaluated the cytotoxic effects of related thiazole compounds on various cancer cell lines (e.g., HT29 and MDA-MB231). Compounds exhibited inhibition rates of up to 68.28%, indicating strong potential as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Thiazole A | HT29 | 1.61 | 68.28 |

| Thiazole B | MDA-MB231 | 1.98 | 62.95 |

- Antimicrobial Activity : A series of thiazole derivatives were tested against Staphylococcus epidermidis, showing effective growth inhibition comparable to established antibiotics .

- Structure–Activity Relationship (SAR) : Research indicates that specific substitutions on the thiazole ring significantly influence biological activity. For example, electron-donating groups at strategic positions enhance cytotoxicity and antimicrobial effects .

Comparación Con Compuestos Similares

Research Findings and Implications

- Anticancer Activity : Quinazoline analogs (e.g., 4e–4g ) demonstrate in vitro antiproliferative effects, suggesting that the target compound’s thiazole core could offer similar or improved activity with reduced toxicity .

- Enzyme Inhibition : Compound 9j () inhibits specific enzymes, highlighting the role of the 4-methoxyphenyl-acetamide motif in target engagement .

- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group consistently enhances activity across analogs, while ethylphenyl substitutions may optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.